(R)-4-Benzyl-3-(chloromethyl)morpholine chemical properties
(R)-4-Benzyl-3-(chloromethyl)morpholine chemical properties
An In-Depth Technical Guide to (R)-4-Benzyl-3-(chloromethyl)morpholine: Properties, Synthesis, and Applications
Introduction
(R)-4-Benzyl-3-(chloromethyl)morpholine is a chiral synthetic building block of significant interest to the pharmaceutical and drug development industries. As a substituted morpholine, it belongs to a class of heterocyclic compounds frequently incorporated into biologically active molecules due to the ring's favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The presence of a stereodefined center at the C3 position and a reactive chloromethyl group makes this compound a valuable intermediate for constructing complex, enantiomerically pure drug candidates.
This technical guide provides a comprehensive overview of (R)-4-Benzyl-3-(chloromethyl)morpholine, covering its chemical properties, a validated stereoselective synthetic route, its characteristic reactivity, and its applications as a precursor in medicinal chemistry. The content is structured to provide researchers and development scientists with both foundational knowledge and practical, field-proven insights.
Physicochemical and Structural Properties
The core structure consists of a morpholine ring N-substituted with a benzyl group and a chloromethyl substituent at the C3 position. The "(R)" designation specifies the absolute stereochemistry at this chiral center.
Table 1: Core Physicochemical Properties of 4-Benzyl-3-(chloromethyl)morpholine
| Property | Value | Source |
| CAS Number | 110167-16-3 | [2][3][4] |
| Molecular Formula | C₁₂H₁₆ClNO | [2][3][4][5] |
| Molecular Weight | 225.71 g/mol | [2][3][4][5] |
| Calculated Density | 1.132 g/cm³ | [2] |
| Calculated Boiling Point | 316.055°C at 760 mmHg | [2] |
| Calculated Flash Point | 144.945°C | [2] |
| Calculated Refractive Index | 1.537 | [2] |
Note: Physical properties such as density, boiling point, and flash point are calculated values and should be confirmed experimentally.
The molecule's utility is derived from three key structural features:
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The Morpholine Ring: A privileged scaffold in medicinal chemistry that often imparts favorable pharmacokinetic properties.
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The N-Benzyl Group: This lipophilic group can serve as a protecting group for the morpholine nitrogen, which can be selectively removed in later synthetic steps via hydrogenolysis.[6]
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The (R)-Chloromethyl Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack, which is the cornerstone of its application as a synthetic intermediate.[6]
Synthesis and Stereochemical Control
Achieving high enantiomeric purity is critical in modern drug development. The most effective strategy for synthesizing the (R)-enantiomer of 4-benzyl-3-(chloromethyl)morpholine is through a chiral pool approach, leveraging a readily available, enantiopure starting material. The reaction of (R)-epichlorohydrin with benzylamine provides a direct and efficient route to the desired product with high stereochemical fidelity.[6]
Caption: Synthetic workflow for (R)-4-Benzyl-3-(chloromethyl)morpholine.
Experimental Protocol: Synthesis from (R)-Epichlorohydrin
This protocol describes a two-step process. The causality for each choice is explained to ensure the methodology is self-validating.
Step 1: Synthesis of (R)-4-Benzyl-3-(hydroxymethyl)morpholine
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Reactor Setup: To a stirred solution of benzylamine (1.0 eq.) in a suitable protic solvent like isopropanol, add (R)-epichlorohydrin (1.05 eq.) dropwise at 0°C.
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Causality: Using a slight excess of epichlorohydrin ensures the complete consumption of the primary amine. The dropwise addition at low temperature is crucial to control the exotherm of the initial epoxide ring-opening. Isopropanol is chosen as it effectively solvates the reactants and intermediates.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-16 hours.
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Causality: Heating provides the necessary activation energy for the second, intramolecular cyclization step, where the secondary amine attacks the carbon bearing the chlorine, displacing it to form the morpholine ring.
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-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude alcohol intermediate can often be used in the next step without further purification.
Step 2: Chlorination to (R)-4-Benzyl-3-(chloromethyl)morpholine
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Reactor Setup: Dissolve the crude (R)-4-benzyl-3-(hydroxymethyl)morpholine from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C.
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Causality: A dry, aprotic solvent is essential as the chlorinating agent, thionyl chloride, reacts violently with water. The inert atmosphere prevents side reactions.
-
-
Chlorination: Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the cooled solution.
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Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with inversion or retention of configuration depending on the mechanism, but in this case, it reliably produces the target chloride.
-
-
Reaction: After addition, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
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Causality: The basic bicarbonate solution neutralizes the excess thionyl chloride and the HCl gas produced during the reaction. This step must be done slowly and with cooling as the quench is highly exothermic.
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-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure (R)-4-benzyl-3-(chloromethyl)morpholine.
Chemical Reactivity and Mechanistic Insights
The primary utility of this compound stems from the reactivity of the chloromethyl group. The carbon atom bonded to chlorine is electrophilic and is readily attacked by a wide range of nucleophiles in a classic Sₙ2 reaction.
Caption: Generalized Sₙ2 reaction at the chloromethyl position.
This reactivity allows for the facile introduction of various functional groups, enabling the construction of diverse molecular libraries for screening or the targeted synthesis of a final drug molecule. Common nucleophiles include:
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Phenoxides (to form ethers)
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Amines (to form substituted amines)
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Thiolates (to form thioethers)
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Azides (for subsequent click chemistry or reduction to amines)
Characterization and Analytical Methods
Confirmation of the identity, purity, and stereochemical integrity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.
Table 2: Expected Spectroscopic and Analytical Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ≈ 7.2-7.4 ppm (m, 5H, Ar-H)δ ≈ 3.5-4.0 ppm (m, 2H, -CH₂Cl)δ ≈ 3.5-3.9 ppm (m, 2H, benzylic -CH₂-)δ ≈ 2.0-4.0 ppm (m, 7H, morpholine ring protons) | Aromatic protons of the benzyl group appear in the characteristic downfield region. The chloromethyl and benzylic protons are distinct, as are the seven protons on the morpholine ring. |
| ¹³C NMR | δ ≈ 127-138 ppm (Ar-C)δ ≈ 60-70 ppm (morpholine C-O)δ ≈ 50-60 ppm (morpholine C-N)δ ≈ 45-50 ppm (-CH₂Cl) | Each carbon environment gives a distinct signal. The presence of electronegative O, N, and Cl atoms shifts the signals of adjacent carbons downfield. |
| Mass Spec (ESI+) | m/z = 226.1 [M+H]⁺ | The protonated molecular ion peak corresponding to the molecular weight of 225.71. |
| Chiral HPLC | A single major peak. | When analyzed on a suitable chiral stationary phase, the enantiomeric excess (e.e.) can be determined. A successful synthesis will show >98% e.e. |
Applications in Drug Discovery and Development
(R)-4-Benzyl-3-(chloromethyl)morpholine is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is a key component of several complex therapeutic agents.
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Precursor to Aprepitant Analogues: Aprepitant is a potent neurokinin-1 (NK₁) receptor antagonist used to treat chemotherapy-induced nausea. While industrial syntheses may vary, the core structure of Aprepitant contains a highly substituted morpholine ring. The (R)-4-benzyl-morpholine scaffold is structurally analogous to key intermediates used in its synthesis, highlighting the importance of this chemical framework.[6]
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Relevance to Prokinetic Agents: Gastrointestinal motility enhancers like Mosapride feature a substituted morpholine moiety as a central part of their pharmacophore.[6] The (R)-4-benzyl-3-(chloromethyl)morpholine framework provides a versatile starting point for synthesizing analogs of such drugs, where the chloromethyl group serves as a handle to attach the rest of the molecule.[6]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H314 | Causes severe skin burns and eye damage. | [7] |
| Hazard | H302 | Harmful if swallowed. | |
| Hazard | H311 | Toxic in contact with skin. | |
| Hazard | H317 | May cause an allergic skin reaction. | |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician. | [7] |
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Work should be conducted in a certified chemical fume hood.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Some suppliers recommend storage in a freezer under an inert gas to maximize long-term stability.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
References
-
4-Benzyl-3-(chloromethyl)morpholine hydrochloride - Amerigo Scientific. [Link]
-
SAFETY DATA SHEET for 4-Benzyl-2-(chloromethyl)morpholine. [Link]
-
4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH. [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. [Link]
-
4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem. [Link]
-
Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC - NIH. [Link]
Sources
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- 2. CAS # 110167-16-3, 4-Benzyl-3-(Chloromethyl)Morpholine: more information. [chemblink.com]
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